molecular formula C43H63N11O12S2 B166955 Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- CAS No. 125666-62-8

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-

Katalognummer B166955
CAS-Nummer: 125666-62-8
Molekulargewicht: 990.2 g/mol
InChI-Schlüssel: LFKZJWPKJWLCPZ-RROUQNFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-, is a synthetic analogue of the naturally occurring peptide hormone, oxytocin. It has been studied extensively for its potential therapeutic applications in various medical fields, including obstetrics, gynecology, and psychiatry.

Wirkmechanismus

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- binds to the oxytocin receptor, which is a G protein-coupled receptor. The binding of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- to the receptor activates a signaling pathway that leads to the release of intracellular calcium ions and the activation of downstream effectors. This results in the various physiological and biochemical effects of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-.

Biochemische Und Physiologische Effekte

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has various biochemical and physiological effects, including the stimulation of uterine contractions, the regulation of social behavior, and the modulation of stress responses. It has also been shown to have anti-inflammatory effects and to promote wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in lab experiments is its high potency and specificity for the oxytocin receptor. This allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which requires frequent administration in experiments.

Zukünftige Richtungen

There are several future directions for the study of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in various medical fields. In obstetrics, it could be studied for its potential use in the treatment of preterm labor and postpartum hemorrhage. In gynecology, it could be studied for its potential use in the treatment of menstrual disorders and infertility. In psychiatry, it could be studied for its potential use in the treatment of depression and addiction.
Conclusion:
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is a synthetic analogue of the naturally occurring peptide hormone, oxytocin, which has been studied extensively for its potential therapeutic applications in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in various medical fields.

Synthesemethoden

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has been studied for its potential therapeutic applications in various medical fields. In obstetrics, it has been shown to stimulate uterine contractions and induce labor. In gynecology, it has been studied for its potential use in the treatment of endometriosis and uterine fibroids. In psychiatry, it has been studied for its potential use in the treatment of social anxiety disorder, post-traumatic stress disorder, and autism spectrum disorder.

Eigenschaften

CAS-Nummer

125666-62-8

Produktname

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-

Molekularformel

C43H63N11O12S2

Molekulargewicht

990.2 g/mol

IUPAC-Name

(10S,22S,25S,35S)-N,35-bis(2-amino-2-oxoethyl)-22-[(2S)-butan-2-yl]-25-[(4-hydroxyphenyl)methyl]-2,8,16,21,24,27,34,37-octaoxo-30,31-dithia-3,9,15,20,23,26,33,36-octazatricyclo[16.14.5.03,7]heptatriacontane-10-carboxamide

InChI

InChI=1S/C43H63N11O12S2/c1-3-23(2)36-42(65)47-20-25-18-35(59)46-14-5-4-7-27(38(61)48-21-33(45)57)50-41(64)31-8-6-15-54(31)43(66)30(52-39(62)29(19-32(44)56)51-37(25)60)22-68-67-16-13-34(58)49-28(40(63)53-36)17-24-9-11-26(55)12-10-24/h9-12,23,25,27-31,36,55H,3-8,13-22H2,1-2H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,65)(H,48,61)(H,49,58)(H,50,64)(H,51,60)(H,52,62)(H,53,63)/t23-,25?,27-,28-,29-,30?,31?,36-/m0/s1

InChI-Schlüssel

LFKZJWPKJWLCPZ-RROUQNFWSA-N

Isomerische SMILES

CC[C@H](C)[C@H]1C(=O)NCC2CC(=O)NCCCC[C@H](NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)NCC(=O)N

SMILES

CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N

Kanonische SMILES

CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N

Synonyme

1-Mpa-cyclo(4-Glu-8-Lys)-oxytocin
oxytocin, beta mercaptopropionic acid(1)-cyclo(glutamyl(4)-lysyl(8))-
oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8))-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.